![molecular formula C8H9N5O2 B1309544 (1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)-acetic acid CAS No. 902034-31-5](/img/structure/B1309544.png)

(1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)-acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "(1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)-acetic acid" is a derivative of the pyrazolo[3,4-d]pyrimidine family, which is a class of heterocyclic aromatic organic compounds. These compounds have been the subject of various studies due to their potential biological activities and applications in medicinal chemistry.

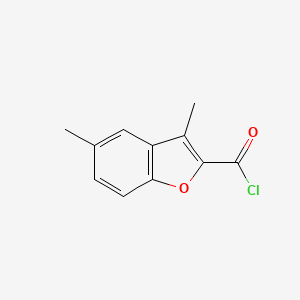

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives can be achieved through different methods. One approach involves the heterocyclization reaction of 5-amino-1H-pyrazole-4-carboxamides with triethyl orthoesters using Brønsted-acidic ionic liquids as catalysts under solvent-free conditions . Another method includes an iminophosphorane-mediated annulation followed by nucleophilic addition with amines . Additionally, solid-liquid phase transfer catalysis has been used to regioselectively prepare 4-substituted 1-(4-hydroxybutyl)pyrazolo[3,4-d]pyrimidines .

Molecular Structure Analysis

The molecular structures of pyrazolo[3,4-d]pyrimidine derivatives are characterized using various analytical techniques such as IR, ^1H NMR, MS, elemental analysis, and X-ray diffraction crystallography . These techniques help in confirming the regioselectivity of the synthesis and the identity of the synthesized compounds.

Chemical Reactions Analysis

Pyrazolo[3,4-d]pyrimidine derivatives undergo various chemical reactions. For instance, they can participate in domino reactions with heterocyclic CH acids, leading to the formation of substituted 1-(pyrimidin-4-yl)pyrazole and aniline derivatives . They can also be halomethylated and brominated at specific positions to yield regioselective products .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[3,4-d]pyrimidine derivatives are influenced by their molecular structure. The introduction of different substituents can significantly alter these properties, which is important for their potential applications. For example, the reaction of 6-ethoxycarbonyl-7-(2-dimethylaminovinyl)pyrazolo[1,5-a]pyrimidines with hydrazine hydrate leads to the formation of 7-oxo-6-[pyrazol-3'(5')-yl]-4,7-dihydropyrazolo[1,5-a]pyrimidines, and the reaction pathway can be elucidated through NMR spectroscopy and X-ray diffraction analysis .

Aplicaciones Científicas De Investigación

Synthetic and Medicinal Aspects of Pyrazolo[1,5-a]pyrimidine Scaffold

The pyrazolo[1,5-a]pyrimidine scaffold, closely related to the chemical structure of interest, has been extensively studied for its broad medicinal properties. This scaffold serves as a building block for drug-like candidates with a range of medicinal properties including anticancer, anti-infectious, anti-inflammatory, and CNS agents. Synthetic strategies for developing pyrazolo[1,5-a]pyrimidine derivatives have garnered significant attention, revealing substantial biological properties alongside structure-activity relationship (SAR) studies. These findings underscore the potential for further exploration and development of drug candidates utilizing this privileged scaffold (Cherukupalli et al., 2017).

Regio-Orientation in Pyrazolo[1,5-a]pyrimidines

The regio-orientation and regioselectivity of reactions involving 3(5)-aminopyrazoles, which form pyrazolo[1,5-a]pyrimidines, have been a focus of research. This work has clarified the significance of regio-orientation in the synthesis of pyrazolo[1,5-a]pyrimidines, addressing literature controversies and contributing to a deeper understanding of the chemical behavior of these compounds (Mohamed & Mahmoud, 2019).

Medicinal Attributes of Pyrazolo[3,4-d]pyrimidines

Pyrazolo[3,4-d]pyrimidines, structurally resembling purines, have shown significant therapeutic significance across various disease conditions. Their bioactivity as adenosine antagonists unveiled a wide range of medicinal potential. Studies encompassing biochemical and biophysical properties have highlighted their relevance in treating central nervous system disorders, cardiovascular diseases, cancer, and inflammation, suggesting a rich area for drug development using this scaffold (Chauhan & Kumar, 2013).

Synthesis and Bioevaluation of Pyrazole Derivatives

The synthesis of pyrazole derivatives under various conditions has been reviewed, with these compounds displaying potential physical and chemical properties. Their wide range of activities, including herbicidal, antimicrobial, and antifungal effects, underscores the versatility of pyrazole-based compounds in scientific research and pharmaceutical development (Sheetal et al., 2018).

Pyrazolo[3,4-b]pyridine Kinase Inhibitors

The pyrazolo[3,4-b]pyridine scaffold, similar to the pyrazolo[3,4-d]pyrimidin-4-ylamino scaffold, has been utilized in the design of kinase inhibitors. This versatility is due to its ability to interact with kinases through multiple binding modes, making it a recurrent motif in patents and research studies targeting a broad range of kinase targets. This highlights the scaffold's potential in the development of novel kinase inhibitors with applications in treating various diseases (Wenglowsky, 2013).

Direcciones Futuras

Pyrazolo[3,4-d]pyrimidines are considered attractive therapeutic targets for many diseases, particularly cancer . They are known to exhibit promising pharmacological properties and are considered new candidates for further optimization as anticancer agents . Therefore, future research may focus on the development of more effective pyrazolo[3,4-d]pyrimidines for cancer treatment .

Mecanismo De Acción

Target of Action

Similar compounds, such as pyrazolo[3,4-d]pyrimidines, have been reported to inhibit cyclin-dependent kinases (cdks) . CDKs are essential enzymes that regulate cell cycle progression and are often dysregulated in cancer .

Mode of Action

Based on the activity of similar compounds, it may interact with its targets (like cdks) and inhibit their activity . This inhibition could lead to a disruption in cell cycle progression, potentially leading to cell death in cancerous cells .

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to cell cycle regulation, given the potential target of CDKs . Inhibition of CDKs can disrupt the normal progression of the cell cycle, affecting downstream processes such as DNA replication and cell division .

Pharmacokinetics

Similar compounds have shown good pharmacokinetic profiles in in silico admet studies . These studies help predict the absorption, distribution, metabolism, and excretion of a compound, which are crucial for determining its bioavailability and potential as a therapeutic agent .

Result of Action

The result of the compound’s action would likely be the inhibition of cell proliferation, particularly in cancerous cells. This is due to the potential inhibition of CDKs, which play a crucial role in cell cycle progression . Therefore, the compound could potentially induce cell cycle arrest and apoptosis in cancer cells .

Propiedades

IUPAC Name |

2-[(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5O2/c1-13-8-5(2-12-13)7(10-4-11-8)9-3-6(14)15/h2,4H,3H2,1H3,(H,14,15)(H,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATVCUEAYAKIZSV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=NC=NC(=C2C=N1)NCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Phenol, 4-[(4-aminophenyl)amino]-](/img/structure/B1309462.png)

![3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid](/img/structure/B1309472.png)

![7-Iodo-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B1309478.png)